N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that features a benzimidazole moiety and a pyrazine carboxamide group. The benzimidazole ring is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The pyrazine carboxamide group adds to the compound’s versatility, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of the Pyrazine Carboxamide Group: The pyrazine carboxamide group can be introduced through a reaction with pyrazine-2-carboxylic acid and appropriate coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-benzimidazol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities and pharmacological activities.
Pyrazine Carboxamide Derivatives: Compounds such as pyrazinamide and 2-chloropyrazine-2-carboxamide are structurally related and have similar applications.
Properties
Molecular Formula |
C16H16N6O2 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[3-[(1-methylbenzimidazol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-22-10-20-12-8-11(2-3-14(12)22)21-15(23)4-5-19-16(24)13-9-17-6-7-18-13/h2-3,6-10H,4-5H2,1H3,(H,19,24)(H,21,23) |
InChI Key |
DUESSRULFNJUKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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